(S)-3-Hydroxyisobutyryl-CoA
Beschreibung
Eigenschaften
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-3-hydroxy-2-methylpropanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O18P3S/c1-13(8-33)24(38)54-7-6-27-15(34)4-5-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14+,17+,18+,19-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEOGFZEFHPUAM-UQCJFRAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N7O18P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234765 | |
| Record name | Coenzyme A, S-[(2S)-3-hydroxy-2-methylpropanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319440-43-2 | |
| Record name | Coenzyme A, S-[(2S)-3-hydroxy-2-methylpropanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319440-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme A, S-[(2S)-3-hydroxy-2-methylpropanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymology of S 3 Hydroxyisobutyryl Coenzyme a Metabolism
3-Hydroxyisobutyryl-Coenzyme A Hydrolase (HIBCH; EC 3.1.2.4)
3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) is the primary enzyme responsible for the hydrolysis of (S)-3-Hydroxyisobutyryl-CoA. genecards.org It is a mitochondrial enzyme that plays a crucial role in the catabolic pathway of the branched-chain amino acid, valine. nih.govnih.govkarger.com
Biochemical Characterization and Purification Strategies
The characterization of HIBCH activity is typically performed using a coupled enzyme assay. nih.gov This method often utilizes methacrylyl-CoA as a substrate and measures the formation of Coenzyme A (CoA) over time. nih.gov In this assay, cells or tissue samples are first solubilized to release the enzyme. nih.gov The activity is quantified by defining one unit of HIBCH activity as the amount of enzyme that catalyzes the formation of one micromole of CoA per minute. nih.gov Protein concentration in the samples is commonly determined by the Bradford method to normalize enzyme activity. nih.gov While detailed purification protocols from native tissues are less commonly described in recent literature, characterization is frequently achieved through the expression of recombinant HIBCH in cell lines like HEK293. nih.gov This allows for the study of the wild-type enzyme and engineered mutants to understand the effects of specific amino acid changes on its function. nih.gov
Substrate Specificity, Stereoselectivity, and Kinetic Analysis of HIBCH Activity
HIBCH demonstrates specific hydrolytic activity towards several acyl-CoA thioesters. Its primary endogenous substrate is (S)-3-hydroxyisobutyryl-CoA, an intermediate in the degradation of L-valine. sinobiological.comebi.ac.ukuniprot.org The enzyme is stereoselective, specifically acting on the (S)-stereoisomer of 3-hydroxyisobutyryl-CoA. The enzyme also efficiently hydrolyzes 3-hydroxypropionyl-CoA, which is an intermediate in a secondary pathway for propionate (B1217596) metabolism. genecards.orgsinobiological.comnih.gov This dual substrate capability links HIBCH to the catabolism of multiple compounds. karger.com Some studies have also reported high activity toward isobutyryl-CoA. sinobiological.comabcam.com
Kinetic analyses have been performed to understand the enzyme's efficiency. For the wild-type human HIBCH, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, has been determined. Studies on mutant forms of the enzyme that cause HIBCH deficiency show significant alterations in these kinetic parameters. For example, the p.A96D mutant, located at a substrate-binding site, exhibited a Km approximately 5.4 times greater than that of the wild-type enzyme, indicating a much lower affinity for its substrate. nih.gov
| Enzyme Form | Km (for 3-hydroxyisobutyryl-CoA) | Reference |
|---|---|---|
| Wild-Type HIBCH | 3.7 μM | nih.gov |
| p.A96D Mutant HIBCH | 20.1 μM | nih.gov |
Catalytic Mechanism and Identification of Key Active Site Residues
HIBCH belongs to the enoyl-CoA hydratase/isomerase or crotonase superfamily. sinobiological.comebi.ac.uk Its catalytic mechanism involves a direct nucleophilic attack on the thioester carbonyl carbon. Key residues within the active site facilitate this reaction. The proposed mechanism begins with the glutamate (B1630785) residue at position 169 (Glu169) acting as a nucleophile, attacking the substrate's carboxylate group to form an anhydride (B1165640) intermediate. ebi.ac.uk This step is stabilized by an oxyanion hole formed by the peptide nitrogens of Glycine 98 (Gly98) and Glycine 146 (Gly146). ebi.ac.ukfrontiersin.org Subsequently, the intermediate eliminates Coenzyme A. A water molecule, activated by the aspartate residue at position 177 (Asp177), then attacks the carbonyl carbon of the covalent enzyme-substrate intermediate, leading to the release of the 3-hydroxy-2-methylpropanoate product and regeneration of the free enzyme. ebi.ac.ukfrontiersin.org Alanine (B10760859) 96 (A96) has also been identified as a critical substrate-binding residue. nih.gov
| Residue | Proposed Function | Reference |
|---|---|---|
| Glu120 | Substrate Binding | frontiersin.org |
| Gly146 | Forms oxyanion hole for intermediate stabilization; Substrate Binding | ebi.ac.ukfrontiersin.org |
| Glu169 | Acts as the primary nucleophile in the catalytic reaction | ebi.ac.ukfrontiersin.org |
| Asp177 | Activates water for hydrolysis of the enzyme-substrate intermediate | ebi.ac.ukfrontiersin.org |
Role of HIBCH in Preventing Accumulation of Specific Acyl-CoA Intermediates
The primary physiological role of HIBCH is to catalyze the fifth step in the valine catabolic pathway, preventing the buildup of its substrate, 3-hydroxyisobutyryl-CoA. nih.gov More critically, by facilitating this step, HIBCH activity prevents the accumulation of the upstream intermediate, methacrylyl-CoA. frontiersin.org Methacrylyl-CoA is a highly reactive and toxic metabolite. karger.comnih.gov In cases of HIBCH deficiency, the accumulation of methacrylyl-CoA leads to the formation of toxic conjugates through reactions with compounds containing free sulfhydryl groups, such as cysteine and cysteamine. nih.govkarger.com The buildup of these toxic intermediates is believed to interfere with the function of other mitochondrial enzymes, potentially by reacting with their exposed thiol groups, leading to secondary mitochondrial dysfunction. nih.govkarger.com
Physiological Distribution and Subcellular Compartmentalization of HIBCH Activity
HIBCH is localized within the mitochondrial matrix, consistent with its role in the valine degradation pathway, which primarily occurs in this organelle. nih.govkarger.com The expression of the HIBCH protein varies across different tissues. It is highly expressed in the liver and kidneys, organs that are central to metabolic processing. sinobiological.com HIBCH is also detected at the protein level in the heart, muscle, and brain, but it is not typically found in the lungs. sinobiological.com This distribution pattern underscores its importance in energy metabolism and amino acid processing in tissues with high metabolic rates.
Related Hydroxyacyl-Coenzyme A Modifying Enzymes
HIBCH is part of a larger family of enzymes that act on acyl-CoA intermediates. The most closely related enzyme in the valine degradation pathway is short-chain enoyl-CoA hydratase (ECHS1), also known as crotonase. nih.gov ECHS1 catalyzes the preceding step in the pathway: the hydration of methacrylyl-CoA to form (S)-3-hydroxyisobutyryl-CoA, the substrate for HIBCH. nih.gov ECHS1 is not limited to valine catabolism; it also participates in the degradation of leucine (B10760876) and isoleucine, as well as in mitochondrial fatty acid β-oxidation. nih.gov Both HIBCH and ECHS1 are critical for proper valine metabolism, and deficiencies in either enzyme lead to the accumulation of toxic upstream metabolites and similar clinical presentations. nih.gov Both enzymes belong to the enoyl-CoA hydratase/isomerase superfamily, sharing structural and mechanistic features. genecards.orgsinobiological.com
2-Hydroxyisobutyryl-Coenzyme A Mutase (HCM; EC 5.4.99.64) Activity and Its Stereochemical Specificity
2-Hydroxyisobutyryl-CoA mutase (HCM) is a radical enzyme that utilizes a coenzyme B12 (adenosylcobalamin) cofactor to catalyze a carbon skeleton rearrangement. nih.govnih.gov This enzyme is a key player in the degradation of compounds bearing a tert-butyl moiety. nih.govgenome.jp HCM is typically composed of two subunits: a large subunit (HcmA) that binds the substrate and a smaller subunit (HcmB) that binds the B12 cofactor. nih.govsemanticscholar.org
The primary activity of HCM is the reversible isomerization of 2-hydroxyisobutyryl-CoA to (S)-3-hydroxybutyryl-CoA. nih.govsemanticscholar.orgnih.gov This reaction involves the rearrangement of both a methyl group and a hydroxyl group on the acyl-CoA backbone. genome.jp The enzyme displays remarkable stereochemical specificity, exclusively converting 2-hydroxyisobutyryl-CoA to the (S)-enantiomer of 3-hydroxybutyryl-CoA. nih.govsemanticscholar.orgnih.gov This specificity distinguishes it from other known acyl-CoA mutases. semanticscholar.org
Structural analyses of HCM from the bacterium Aquincola tertiaricarbonis have provided insights into the basis of its stereospecificity. nih.govnih.govport.ac.uk The substrate-binding site contains key amino acid residues not found in related enzymes like methylmalonyl-CoA mutase. nih.gov Specifically, the residue AspA117 plays a crucial role by forming hydrogen bonds with the hydroxyl group of the acyl-CoA substrate. nih.govport.ac.uk This interaction orients the substrate in the active site, ensuring that the subsequent radical-based rearrangement yields the (S)-stereoisomer. nih.gov Mutagenesis studies have confirmed the importance of this residue; altering AspA117 to alanine (D117A) or valine (D117V) significantly increases the enzyme's activity toward (R)-3-hydroxybutyryl-CoA, thereby relaxing its stringent stereospecificity. port.ac.uk
| Property | Description | References |
|---|---|---|
| EC Number | 5.4.99.64 | genome.jp |
| Reaction Catalyzed | 2-Hydroxyisobutyryl-CoA ⇌ (S)-3-Hydroxybutyryl-CoA | nih.govnih.govsemanticscholar.org |
| Cofactor | Coenzyme B12 (Adenosylcobalamin) | nih.govgenome.jp |
| Subunit Composition | Heterodimeric (or α2β2), consisting of a large substrate-binding subunit (HcmA) and a small B12-binding subunit (HcmB) | nih.govnih.govsemanticscholar.org |
| Stereospecificity | Highly specific for the formation of the (S)-enantiomer of 3-hydroxybutyryl-CoA | nih.govsemanticscholar.orgnih.gov |
| Key Active Site Residue | AspA117, which governs stereospecificity through hydrogen bonding | nih.govport.ac.uk |
Interconversion with (S)-3-Hydroxybutyryl-Coenzyme A by Dehydrogenases and Mutases
The metabolism of (S)-3-hydroxyisobutyryl-CoA is closely linked to that of (S)-3-hydroxybutyryl-CoA, with interconversions mediated by both mutases and dehydrogenases. These enzymes channel metabolites between different pathways, including amino acid degradation and fatty acid oxidation.
As detailed in the previous section, 2-hydroxyisobutyryl-CoA mutase (HCM) directly interconverts 2-hydroxyisobutyryl-CoA and (S)-3-hydroxybutyryl-CoA in a reversible, coenzyme B12-dependent reaction. nih.govsemanticscholar.orgresearchgate.net This provides a direct link between the metabolism of tertiary carbon compounds and the more common pathways involving linear four-carbon molecules. semanticscholar.org
In addition to the mutase activity, dehydrogenases play a pivotal role. (S)-3-hydroxybutyryl-CoA dehydrogenase (HBD) catalyzes the NAD+-dependent oxidation of (S)-3-hydroxybutyryl-CoA to acetoacetyl-CoA. researchgate.netnih.govnih.gov This reaction is a standard step in the β-oxidation of fatty acids and is also part of autotrophic CO2 fixation cycles in some archaea, such as the 3-hydroxypropionate/4-hydroxybutyrate cycle. nih.govwikipedia.orgfrontiersin.org The enzyme is highly specific for the (S)-enantiomer and uses NAD+ as an electron acceptor. nih.govnih.gov The activity of these dehydrogenases provides a unidirectional flow from (S)-3-hydroxybutyryl-CoA toward the central metabolite acetyl-CoA, as acetoacetyl-CoA is subsequently cleaved into two molecules of acetyl-CoA.
| Enzyme | Reaction | Cofactor(s) | Metabolic Context | References |
|---|---|---|---|---|
| 2-Hydroxyisobutyryl-CoA Mutase (HCM) | (S)-3-Hydroxybutyryl-CoA ⇌ 2-Hydroxyisobutyryl-CoA | Coenzyme B12 | Degradation of tert-butyl compounds, valine catabolism | nih.govsemanticscholar.org |
| (S)-3-Hydroxybutyryl-CoA Dehydrogenase (HBD) | (S)-3-Hydroxybutyryl-CoA + NAD+ → Acetoacetyl-CoA + NADH + H+ | NAD+ | β-oxidation of fatty acids, CO2 fixation cycles | nih.govnih.gov |
Crotonase (Methacrylyl-Coenzyme A Hydratase) and Its Role in Maintaining Metabolic Equilibria with Methacrylyl-Coenzyme A
Crotonase, also known as enoyl-CoA hydratase (EC 4.2.1.17), is a member of a large enzyme superfamily that catalyzes a diverse set of reactions involving acyl-CoA thioesters. nih.govresearchgate.net In the context of (S)-3-hydroxyisobutyryl-CoA metabolism, crotonase functions as a methacrylyl-CoA hydratase. This activity is a crucial step in the catabolic pathway of the amino acid valine. nih.gov
The specific reaction catalyzed by crotonase in this pathway is the reversible hydration of the double bond in methacrylyl-CoA to form (S)-3-hydroxyisobutyryl-CoA. ebi.ac.ukwikipedia.org This reaction is essential for processing the carbon skeleton of valine for entry into central metabolism. The reversibility of the hydration reaction means that crotonase is critical for maintaining the metabolic equilibrium between methacrylyl-CoA and (S)-3-hydroxyisobutyryl-CoA.
Proper maintenance of this equilibrium is vital, as the accumulation of methacrylyl-CoA is considered toxic. nih.gov Methacrylyl-CoA is a reactive electrophile that can form adducts with cellular thiols, such as in cysteine residues of proteins and glutathione, potentially leading to enzyme inhibition and cellular damage. nih.gov By efficiently converting methacrylyl-CoA to (S)-3-hydroxyisobutyryl-CoA, crotonase prevents the buildup of this toxic intermediate. The structure of crotonase superfamily enzymes features a conserved active site architecture, including an "oxyanion hole" formed by two backbone NH groups, which stabilizes the enolate intermediate formed during catalysis. nih.govresearchgate.net
| Property | Description | References |
|---|---|---|
| Enzyme Name | Crotonase (Enoyl-CoA Hydratase) | nih.govresearchgate.net |
| Specific Activity | Methacrylyl-CoA Hydratase | nih.gov |
| Reaction | Methacrylyl-CoA + H2O ⇌ (S)-3-Hydroxyisobutyryl-CoA | ebi.ac.ukwikipedia.org |
| Metabolic Pathway | Valine Catabolism | nih.gov |
| Physiological Role | Maintains equilibrium between Methacrylyl-CoA and (S)-3-Hydroxyisobutyryl-CoA, preventing the accumulation of toxic Methacrylyl-CoA. | nih.gov |
Metabolic Pathways and Network Integration of S 3 Hydroxyisobutyryl Coenzyme a
Primary Role in Valine Catabolism
The breakdown of valine, an essential amino acid, converges on the formation of propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle via succinyl-CoA. nih.govwikipedia.orgnih.govresearchgate.net (S)-3-Hydroxyisobutyryl-CoA lies at a crucial juncture in this multi-step pathway.
The catabolism of valine proceeds through several enzymatic steps to produce methacrylyl-CoA. researchgate.netnih.gov This intermediate is then hydrated in a reaction catalyzed by enoyl-CoA hydratase, also known as crotonase, to form (S)-3-hydroxyisobutyryl-CoA. researchgate.netnih.gov This hydration step is essential for preparing the molecule for the subsequent hydrolytic cleavage. While this reaction can occur non-enzymatically in aqueous solutions, it is believed to be primarily an enzymatic process under physiological conditions. nih.gov
A distinctive feature of the valine degradation pathway is the removal of the CoA moiety from (S)-3-hydroxyisobutyryl-CoA. researchgate.net This reaction is catalyzed by the mitochondrial enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). nih.govnih.govresearchgate.net The hydrolysis yields 3-hydroxyisobutyrate (B1249102) and a free coenzyme A molecule. nih.govnih.gov This step is unusual because both the preceding and subsequent parts of the pathway involve CoA ester intermediates. nih.gov The resulting 3-hydroxyisobutyrate is readily diffusible across the mitochondrial membrane. researchgate.net
| Enzyme | Substrate | Product | Metabolic Pathway |
| Enoyl-CoA hydratase (Crotonase) | Methacrylyl-CoA | (S)-3-Hydroxyisobutyryl-CoA | Valine Catabolism |
| 3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) | (S)-3-Hydroxyisobutyryl-CoA | 3-Hydroxyisobutyrate | Valine Catabolism |
Following its formation, 3-hydroxyisobutyrate is oxidized to methylmalonic semialdehyde by the enzyme 3-hydroxyisobutyrate dehydrogenase. nih.govipk-gatersleben.de Tracer studies in humans suggest that the S-enantiomer of 3-hydroxyisobutyrate is converted to S-methylmalonic semialdehyde, which then appears to be converted to the R-enantiomer. nih.govnih.govportlandpress.com The R-enantiomer is the likely substrate for methylmalonic semialdehyde dehydrogenase, which catalyzes the oxidative decarboxylation of methylmalonic semialdehyde to form propionyl-CoA. researchgate.netnih.govnih.gov This reinstatement of a CoA ester is the final step in this segment of the pathway, yielding a product that can be further metabolized. researchgate.net
Deficiency of the HIBCH enzyme, caused by mutations in the HIBCH gene, is a rare inborn error of valine metabolism. nih.govresearchgate.netrarediseases.org This genetic defect prevents the efficient conversion of (S)-3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate, leading to an accumulation of upstream metabolites. nih.govnih.gov
The primary biochemical consequence is the buildup of (S)-3-hydroxyisobutyryl-CoA. nih.govnih.gov This accumulation drives the reverse reaction catalyzed by crotonase, leading to an increase in the concentration of methacrylyl-CoA, a highly reactive and toxic compound. nih.govnih.govfrontiersin.org Methacrylyl-CoA can form adducts with thiol-containing molecules like cysteine and glutathione, potentially impairing the function of essential mitochondrial enzymes. nih.gov
Clinically, HIBCH deficiency often presents as a severe neurodegenerative disorder with features similar to Leigh syndrome. nih.govnih.govresearchgate.netmetabolicsupportuk.org Laboratory findings in affected individuals may include elevated levels of 3-hydroxyisobutyryl-carnitine (hydroxy-C4-carnitine) in blood and plasma, which is a direct consequence of the accumulation of 3-hydroxyisobutyryl-CoA. nih.govnih.govnih.gov
| Condition | Deficient Enzyme | Accumulated Metabolites | Key Clinical Features |
| HIBCH Deficiency | 3-Hydroxyisobutyryl-CoA hydrolase | (S)-3-Hydroxyisobutyryl-CoA, Methacrylyl-CoA, 3-Hydroxyisobutyryl-carnitine | Neurodegeneration, Leigh-like syndrome, Hypotonia, Developmental regression nih.govnih.govfrontiersin.orgresearchgate.net |
Interconnections with Beta-Alanine (B559535) Metabolism
(S)-3-Hydroxyisobutyryl-CoA is listed as a metabolite in the beta-alanine metabolism pathway in databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). umaryland.edu The catabolism of the pyrimidine (B1678525) base thymine (B56734) produces R-3-aminoisobutyric acid, which is then transaminated to form R-methylmalonic semialdehyde. portlandpress.com This links the degradation of pyrimidines to the intermediates of valine catabolism. Tracer studies have shown that while valine catabolism primarily produces S-methylmalonic semialdehyde, there is a metabolic flow from the S- to the R-enantiomer, integrating the metabolic fates of both valine and thymine. nih.govportlandpress.com
Interplay with Propanoate Metabolism
The catabolism of valine is a significant source of propionyl-CoA, a key intermediate in propanoate metabolism. wikipedia.orgweebly.com The pathway from (S)-3-hydroxyisobutyryl-CoA ultimately yields propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA and subsequently converted to succinyl-CoA, an intermediate of the TCA cycle. wikipedia.orgweebly.com Therefore, the processes involving (S)-3-hydroxyisobutyryl-CoA are integral to the production of propionyl-CoA from amino acid sources. nih.govnih.gov Inborn errors of metabolism that affect the valine catabolic pathway, such as propionic acidemia and methylmalonic acidemia, highlight the critical importance of this metabolic link. nih.govnih.gov
Broader Implications in Branched-Chain Amino Acid and Lipid Metabolism
(S)-3-Hydroxyisobutyryl-Coenzyme A ((S)-3-HIB-CoA) is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine. wikipedia.orgcreative-proteomics.com Its position in this pathway places it at a critical juncture, influencing not only amino acid degradation but also having significant downstream effects on lipid metabolism. The enzyme responsible for its hydrolysis, 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), catalyzes its conversion to 3-hydroxyisobutyrate (3-HIB) and Coenzyme A. wikipedia.orgnih.gov This step is not merely a simple metabolic conversion; it represents a key regulatory point linking the metabolic fates of amino acids and fats, with considerable implications for metabolic health.
Recent research has illuminated a strong association between elevated levels of BCAAs and their catabolites with insulin (B600854) resistance, type 2 diabetes, and fatty liver disease. wikipedia.orgnih.govnih.gov The valine catabolite 3-HIB, produced directly from the HIBCH-mediated hydrolysis of (S)-3-HIB-CoA, has been identified as a signaling molecule that can promote the uptake of fatty acids into muscle and liver cells, thereby contributing to lipid accumulation. wikipedia.orgnih.govmdpi.com This establishes a direct mechanistic link between BCAA catabolism and dysregulated lipid homeostasis.
The interplay is complex and involves regulatory feedback loops. For instance, in hepatocytes, overexpression of HIBCH leads to increased 3-HIB secretion and enhanced fatty acid uptake. nih.gov Conversely, knockdown of HIBCH can lead to an increase in cellular respiration. nih.gov This suggests that the flux through the valine degradation pathway, and specifically the processing of (S)-3-HIB-CoA, is tightly coupled with cellular energy status and lipid handling. When BCAA catabolism is elevated, the increased production of intermediates like propionyl-CoA (a downstream product of valine breakdown) can impact the efficiency of fatty acid oxidation, potentially leading to the accumulation of incompletely oxidized lipid species. nih.gov
The accumulation of (S)-3-HIB-CoA and related metabolites, due to genetic defects in the HIBCH enzyme, leads to a rare metabolic disorder known as HIBCH deficiency. frontiersin.orgrarediseases.orgnih.gov This condition underscores the critical role of this pathway in preventing the buildup of toxic intermediates. The metabolic signature of HIBCH deficiency often includes elevated levels of hydroxy-C4-carnitine in blood spots, a direct consequence of the accumulation of 3-hydroxyisobutyryl-CoA. nih.govebi.ac.uk
| Molecule | Primary Role | Implication in Metabolism |
|---|---|---|
| (S)-3-Hydroxyisobutyryl-CoA | Intermediate in valine catabolism | Precursor to 3-HIB; its accumulation is linked to metabolic disorders. frontiersin.orgrarediseases.org |
| Valine | Essential branched-chain amino acid | Its breakdown is a source of key metabolic intermediates. creative-proteomics.com |
| 3-Hydroxyisobutyrate (3-HIB) | Product of (S)-3-HIB-CoA hydrolysis | Signaling molecule that promotes fatty acid uptake and lipid accumulation in tissues. wikipedia.orgnih.gov |
| HIBCH | Enzyme (3-hydroxyisobutyryl-CoA hydrolase) | Catalyzes the conversion of (S)-3-HIB-CoA to 3-HIB; a key regulatory point. wikipedia.orgnih.gov |
| Propionyl-CoA | Downstream product of valine catabolism | Can enter the TCA cycle; its overproduction may affect fatty acid oxidation. nih.gov |
Evolutionary Conservation and Divergence of (S)-3-Hydroxyisobutyryl-Coenzyme A Pathways Across Biological Domains
The metabolic pathways responsible for the breakdown of branched-chain amino acids, including the pathway involving (S)-3-Hydroxyisobutyryl-CoA, are among the most fundamental and evolutionarily conserved biochemical processes in living organisms. nih.gov The essential nature of valine, leucine (B10760876), and isoleucine means that virtually all organisms, from bacteria to archaea and eukarya, possess the enzymatic machinery for their synthesis or degradation. wikipedia.orgresearchgate.net This widespread distribution points to an ancient origin for these pathways, which likely arose early in the evolution of life to manage the metabolism of these crucial protein building blocks.
Studies comparing metabolic networks across different taxa have revealed that pathways associated with core functions like amino acid, carbohydrate, and energy metabolism are highly conserved. nih.gov The valine degradation pathway, which includes the formation and hydrolysis of (S)-3-HIB-CoA, falls into this highly conserved 'core' of metabolism. nih.gov The enzymes involved, such as the branched-chain amino acid transaminases and the 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), show significant sequence and structural homology across diverse species, from prokaryotes like Escherichia coli to humans. nih.govgenecards.org This high degree of conservation underscores the strong evolutionary pressure to maintain the integrity of BCAA catabolism.
The enzyme HIBCH belongs to the crotonase superfamily, a large and diverse group of enzymes involved in various metabolic pathways, particularly fatty acid and amino acid metabolism. ebi.ac.uk The evolutionary history of this superfamily illustrates how enzyme functions can diverge from a common ancestral scaffold to perform a wide range of related, yet distinct, chemical reactions. The specific function of HIBCH in hydrolyzing (S)-3-HIB-CoA appears to be a highly conserved role within the broader context of valine metabolism across different biological domains.
| Biological Domain | Conservation Status | Key Features and Divergences |
|---|---|---|
| Bacteria | Highly Conserved | Possess the complete pathway for both synthesis and degradation of valine. Example: Escherichia coli. nih.gov |
| Archaea | Conserved | Core enzymes are present, reflecting an ancient origin of the pathway. |
| Eukarya (Plants) | Highly Conserved | Synthesize valine de novo; the catabolic pathway is also present and crucial for amino acid homeostasis. wikipedia.org |
| Eukarya (Animals) | Highly Conserved | Valine is an essential amino acid obtained from the diet; the catabolic pathway is critical for energy production and metabolic regulation. wikipedia.orgcreative-proteomics.com |
Structural Biology and Mechanistic Insights into S 3 Hydroxyisobutyryl Coenzyme a Metabolizing Enzymes
High-Resolution Structural Analysis of HIBCH and Homologs
3-hydroxyisobutyryl-CoA hydrolase (HIBCH) is a key enzyme in the valine catabolic pathway, responsible for the hydrolysis of (S)-3-hydroxyisobutyryl-CoA. uniprot.orgwikipedia.org High-resolution structural studies have been instrumental in elucidating the molecular basis of its function.
Overall Fold and Quaternary Structure
HIBCH is a mitochondrial enzyme that belongs to the crotonase (or enoyl-CoA hydratase) superfamily. wisc.eduebi.ac.uk Members of this superfamily share a common structural fold, characterized by a spiral or helical arrangement of beta-strands and alpha-helices. wisc.edu While many proteins are composed of a single polypeptide chain, some, like hemoglobin, consist of multiple chains or subunits. khanacademy.org When these subunits assemble, they form the protein's quaternary structure. khanacademy.org
The quaternary structure of crotonase superfamily members can vary, with enzymes existing as dimers, trimers, or hexamers (often a dimer of trimers). wisc.edunih.gov For instance, rat liver mitochondrial crotonase forms a hexamer, described as a dimer of trimers. wisc.edu In contrast, some members, like the carboxyltransferase subunits of acetyl-CoA carboxylase, adopt a rare dimeric form. nih.gov The specific oligomeric state is crucial for function, often creating active sites at the interface between subunits. acs.org While detailed structural data for HIBCH's quaternary structure is still emerging, its homology to other crotonase superfamily members suggests it likely forms a similar oligomeric assembly, which is essential for its enzymatic activity. researchgate.net
Substrate Binding Pocket Architecture and Catalytic Dyads/Triads
The active site of HIBCH, like other members of the crotonase superfamily, is designed to stabilize an enolate anion intermediate derived from an acyl-CoA substrate. wisc.edu This is a common mechanistic theme across the superfamily, despite the diverse reactions they catalyze. wisc.edu The architecture of the substrate-binding pocket is a primary determinant of an enzyme's specificity.
In human HIBCH, the catalytic mechanism involves a nucleophilic attack by the residue Glu169 on the substrate's carboxylate group, forming an anhydride (B1165640) intermediate. ebi.ac.uk The stability of this intermediate is facilitated by an "oxyanion hole" created by the backbone nitrogen atoms of Gly98 and Gly146. ebi.ac.uk Asp177 then acts as a general acid/base, first protonating the Coenzyme A leaving group and later activating a water molecule to cleave the enzyme-substrate bond. ebi.ac.uk This sequence highlights a catalytic dyad (Glu169 and Asp177) essential for the hydrolysis reaction. The binding of the substrate itself is guided by specific interactions with residues lining the pocket. By similarity with other hydrolases, key substrate-binding residues in mouse HIBCH have been predicted at positions 120, 145, 168, and 176. uniprot.org
| Residue | Position | Role in Catalysis | Reference |
|---|---|---|---|
| Gly98 | 98 | Forms part of the oxyanion hole to stabilize intermediates. | ebi.ac.uk |
| Gly146 | 146 | Forms part of the oxyanion hole to stabilize intermediates. | ebi.ac.uk |
| Glu169 | 169 | Acts as the primary nucleophile, attacking the substrate. | ebi.ac.uk |
| Asp177 | 177 | Functions as a general acid/base, activating water and protonating the leaving group. | ebi.ac.uk |
Conformational Changes During Catalysis
Enzyme catalysis is often a dynamic process involving conformational changes. nih.gov Many enzymes transition between "open" and "closed" conformations upon substrate binding, a concept known as the "induced fit" model. arxiv.orglabster.com These changes can be subtle, involving only side-chain rearrangements, or they can be large-scale domain motions. nih.gov Such flexibility is not random but is often essential for orienting catalytic residues, protecting reactive intermediates from the solvent, and facilitating product release. nih.gov
For enzymes in the crotonase superfamily, conformational changes are critical. For example, in L-3-hydroxyacyl-CoA dehydrogenase, a His-Glu catalytic dyad works to deprotonate the substrate, and the enzyme's structure must accommodate this charge separation and subsequent hydride transfer. ebi.ac.uk In HIBCH, mutations can lead to conformational changes that disrupt trimerization and alter interactions at the catalytic site, ultimately affecting its function. researchgate.net The binding and release of the bulky CoA thioester substrate likely necessitates a degree of flexibility in the active site, allowing the enzyme to cycle efficiently. While specific "before and after" crystal structures capturing the full catalytic cycle of HIBCH are not yet fully detailed, the available structural and mutational data strongly suggest that conformational plasticity is a key feature of its mechanism. researchgate.netnih.gov
Structural Basis for Stereoselectivity in Hydroxyacyl-Coenzyme A Mutases
Hydroxyacyl-Coenzyme A mutases are radical enzymes that utilize a coenzyme B12 (adenosylcobalamin) cofactor to catalyze carbon skeleton rearrangements. nih.govnih.gov A key example is 2-hydroxyisobutyryl-CoA mutase (HCM), which catalyzes the stereospecific interconversion of 2-hydroxyisobutyryl-CoA and (S)-3-hydroxybutyryl-CoA. nih.govresearchgate.net Understanding the structural basis for this high degree of stereoselectivity is crucial.
The crystal structure of HCM from Aquincola tertiaricarbonis reveals that while it shares a conserved domain architecture with other mutases like methylmalonyl-CoA mutase (MCM), its substrate-binding site has key differences. nih.govnih.gov The specificity for the (S)-enantiomer of 3-hydroxybutyryl-CoA is primarily determined by the active site residue AspA117. nih.govnih.gov This aspartate residue forms a hydrogen bond with the hydroxyl group of the substrate, effectively locking it in a specific orientation within the active site. nih.gov This precise positioning ensures that the subsequent radical-based rearrangement occurs stereospecifically.
Mutational studies have confirmed the critical role of this residue. When AspA117 was mutated to either alanine (B10760859) (D117A) or valine (D117V), the enzyme's stereospecificity was altered, resulting in a significant increase in activity toward the (R)-3-hydroxybutyryl-CoA enantiomer. nih.gov This demonstrates that a single amino acid can be the lynchpin for stereochemical control in these complex radical-based reactions. Another residue, IleA90, also contributes to defining the active site pocket, accommodating the branched acyl-CoA substrates. nih.govnih.gov
Comparative Structural Genomics of the Crotonase Superfamily
The crotonase superfamily is a paradigm of divergent evolution, where enzymes with a conserved structural fold have evolved to catalyze a vast array of different chemical reactions. wisc.edu All members share a characteristic fold and a common mechanistic feature: the stabilization of an enolate/oxyanion intermediate via an "oxyanion hole" in the active site. wisc.eduacs.org Comparative structural genomics, which analyzes and compares the three-dimensional structures of proteins from this superfamily, provides powerful insights into how function evolves. nih.gov
Structurally, the core of a crotonase superfamily member is a ββα superhelix, and they typically assemble into trimers or hexamers. acs.org However, sequence identity between members can be very low, and structural analysis often reveals functional determinants that sequence alignments alone cannot predict. wisc.edu For example, a study comparing bacterial enoyl-CoA isomerase (ECI) and enoyl-CoA hydratase (ECH), both superfamily members, found they were structurally very similar except for the orientation of a C-terminal helix. kopri.re.kr However, key differences in their active site compositions, such as a salt bridge present in ECH but absent in ECI, were identified as critical for their distinct catalytic activities. kopri.re.kr
| Enzyme Family | Typical Quaternary Structure | Core Catalytic Function | Key Distinguishing Feature | Reference |
|---|---|---|---|---|
| Enoyl-CoA Hydratase (Crotonase) | Trimer/Hexamer | Hydration of α,β-unsaturated CoA esters | Classical member with well-defined oxyanion hole | wisc.edu |
| Dienoyl-CoA Isomerase | Trimer | Isomerization of double bonds in dienoyl-CoA esters | Active site adapted for isomerization, not hydrolysis | wisc.edunih.gov |
| 4-Chlorobenzoyl-CoA Dehalogenase | Hexamer | Dehalogenation of aromatic CoA esters | Catalyzes C-Cl bond cleavage | wisc.edu |
| β-Diketone Hydrolase | Trimer | Hydrolysis of carbon-carbon bonds | Active site adapted for C-C bond cleavage | nih.gov |
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Likely Trimer/Hexamer | Hydrolysis of a thioester bond | Specific for hydroxylated, branched-chain acyl-CoAs | uniprot.orgebi.ac.uk |
Structural Determinants of Ligase Activity for Related Precursors (e.g., 2-Hydroxyisobutyric Acid-Coenzyme A Ligase)
Before 2-hydroxyisobutyric acid can be metabolized by a mutase, it must first be activated by being attached to Coenzyme A. This reaction is catalyzed by a CoA ligase, such as 2-hydroxyisobutyric acid-CoA ligase (HCL). researchgate.netfrontiersin.org These ligases belong to the adenylating enzymes (ANL) superfamily, which catalyze a two-step reaction involving the formation of an acyl-adenylate intermediate followed by thioester bond formation. researchgate.netasm.org
Structural studies of HCL from Aquincola tertiaricarbonis L108 have revealed the determinants of its substrate specificity. researchgate.netnih.gov The enzyme consists of two main domains, a large N-terminal domain and a smaller C-terminal domain. asm.org A significant conformational change, a massive 154° rotation of the C-terminal domain, is required to switch the enzyme from the initial adenylation state to the final thioester-forming state. nih.gov
The specificity of HCL for aliphatic substrates like 2-hydroxyisobutyric acid, in contrast to related ligases that prefer aromatic substrates, is dictated by the architecture of its acyl-binding pocket. nih.gov Compared to phenylacetate-CoA ligases, the binding pocket of HCL is considerably smaller and more polar. nih.gov This is due to the presence of unique active-site residues, specifically Y164 and S239, which form hydrogen bonds with the hydroxyl group of the 2-hydroxyisobutyric acid substrate. nih.gov These interactions anchor the substrate in the correct orientation for catalysis and prevent larger, non-polar aromatic molecules from binding effectively. This structural arrangement defines HCL as a distinct subgroup within the broader family of phenylacetate-CoA ligases. nih.gov
Genetic Basis and Regulation of S 3 Hydroxyisobutyryl Coenzyme a Metabolism
The HIBCH Gene: Structure and Expression
The HIBCH gene encodes the mitochondrial enzyme 3-hydroxyisobutyryl-CoA hydrolase, which is pivotal in the valine catabolic pathway. wikicrow.ai This enzyme catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyric acid. wikicrow.ai The gene is located on chromosome 2q32.2. sinobiological.comgenecards.org Expression of HIBCH is notable in metabolically active tissues such as the liver, heart, and kidneys. wikicrow.ai
The human HIBCH gene is located on the reverse strand of chromosome 2 and spans from position 190,189,735 to 190,344,193 in the GRCh38 assembly. ensembl.org It contains 17 exons. nih.gov The gene gives rise to multiple transcript variants through alternative splicing. genecards.orgensembl.orgnih.gov For instance, one variant represents a longer transcript and encodes the corresponding longer isoform, while another variant lacks an exon in the 3' coding region, leading to a frameshift and a premature stop codon. nih.gov This results in an isoform with a distinct C-terminus. nih.gov The Ensembl database lists 14 transcript (splice) variants for the HIBCH gene. ensembl.org
Table 1: Genomic Details of the Human HIBCH Gene
| Feature | Information |
| Gene Symbol | HIBCH |
| Full Name | 3-Hydroxyisobutyryl-CoA Hydrolase |
| Chromosomal Location | 2q32.2 |
| Genomic Coordinates (GRCh38) | Chromosome 2: 190,189,735-190,344,193 (reverse strand) |
| Number of Exons | 17 |
| Number of Transcript Variants | 14 |
Data sourced from Ensembl and NCBI Gene.
The regulation of gene expression at both transcriptional and post-transcriptional levels is crucial for maintaining cellular homeostasis and responding to stress. frontiersin.org While specific transcriptional and post-transcriptional regulatory mechanisms for the HIBCH gene are not extensively detailed in the provided search results, general principles of gene regulation apply. Transcriptional regulation involves the control of gene transcription initiation by transcription factors and epigenetic modifications. frontiersin.org Post-transcriptional regulation encompasses processes like alternative splicing, which is known to occur for HIBCH, as well as mRNA stability and translation. nih.govfrontiersin.org The existence of multiple transcript variants for HIBCH strongly suggests the importance of post-transcriptional regulation in modulating its function. genecards.orgensembl.orgnih.gov
Genetic Polymorphisms and Their Influence on Enzyme Activity and Pathway Flux
Genetic polymorphisms in the HIBCH gene can significantly impact the activity of the encoded enzyme and consequently affect the valine catabolic pathway. Mutations in HIBCH are associated with HIBCH deficiency, a rare metabolic disorder. wikicrow.ai
Several pathogenic variants in the HIBCH gene have been identified. For example, a study of two Japanese siblings with HIBCH deficiency identified a homozygous missense mutation (c.287C > A, [p.A96D]) at the substrate-binding site. nih.gov Transfection studies have shown a correlation between the residual HIBCH activity of different mutant forms and the severity of the disease. nih.gov For instance, the p.G317E mutant exhibits very low enzyme activity (around 3% of wild-type), while the p.A96D mutant has higher residual activity. nih.gov However, even with this higher residual activity, the Michaelis constant (Km) of the p.A96D mutant enzyme is significantly increased, suggesting a lower affinity for its substrate. nih.gov
Another study identified a common polymorphism in the HIBCH gene that was associated with elevated concentrations of methylmalonic acid in the blood, independent of cobalamin (vitamin B12) levels. mdpi.com This suggests that variations in HIBCH can influence related metabolic pathways. Furthermore, the genetic variant rs291412 in HIBCH has been shown to significantly influence the gene's expression in pituitary and skeletal muscle tissues. nih.gov
Table 2: Examples of HIBCH Genetic Variants and Their Effects
| Variant | Type | Effect on Enzyme/Phenotype |
| p.A96D | Missense | Decreased enzyme activity, increased Km, associated with HIBCH deficiency. |
| p.G317E | Missense | Severely reduced enzyme activity (~3% of wild-type). |
| p.K74Lfs*13 | Frameshift | Associated with congenital anomalies. |
| rs291412 | SNP | Influences HIBCH gene expression in pituitary and skeletal muscle. |
Data compiled from studies on HIBCH deficiency and genetic associations.
Gene Knockout and Overexpression Studies in Model Organisms
To understand the in vivo function of HIBCH, researchers have utilized model organisms. In Drosophila melanogaster (fruit fly), the orthologous gene is Hibch. flybase.org Studies in fruit flies are used to investigate amino acid metabolic disorders. flybase.org
In mice, both knockout (KO) and conditional knockout (CKO) models for Hibch have been developed. cyagen.comcyagen.com These models are valuable for studying the physiological roles of HIBCH and the pathological mechanisms of HIBCH deficiency. cyagen.com For instance, Hibch knockout in mice is expected to lead to a phenotype that can be studied to understand the neurological and metabolic consequences of the enzyme's absence. cyagen.com Overexpression of HIBCH in the context of fatty liver disease has been shown to increase the release of 3-hydroxyisobutyrate (B1249102) (3-HIB) and fatty acid uptake, while knockdown of the gene increased cellular respiration. cyagen.com
Cross-Species Genetic Homology and Functional Equivalence (e.g., Arabidopsis thaliana CHY1)
The HIBCH gene is highly conserved across a wide range of species, including chimpanzee, dog, cow, mouse, rat, chicken, zebrafish, fruit fly, and even the plant Arabidopsis thaliana. sinobiological.com This high degree of conservation underscores the fundamental importance of the valine catabolic pathway.
A notable example of cross-species functional equivalence is the Arabidopsis thaliana gene CHY1. The CHY1 protein is 43% identical to the human HIBCH enzyme. nih.gov CHY1 encodes a peroxisomal β-hydroxyisobutyryl-CoA hydrolase involved in valine catabolism. nih.govresearchgate.net Importantly, a human HIBCH protein, when engineered to be targeted to the peroxisomes instead of the mitochondria, can functionally complement the chy1 mutant in Arabidopsis. researchgate.net This demonstrates a remarkable conservation of enzyme function despite the evolutionary distance and different subcellular localization between the human and plant enzymes.
Advanced Methodologies for the Study of S 3 Hydroxyisobutyryl Coenzyme a
Quantitative Mass Spectrometry-Based Metabolomics for Acyl-Coenzyme A Profiling
Quantitative analysis of acyl-CoAs, including (S)-3-Hydroxyisobutyryl-CoA, is challenging due to the low cellular concentrations and inherent instability of these thioester compounds. acs.orgmdpi.com Mass spectrometry (MS)-based metabolomics has become the primary tool for comprehensive acyl-CoA profiling, offering high sensitivity and selectivity. universiteitleiden.nl
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of (S)-3-Hydroxyisobutyryl-CoA and other acyl-CoAs. universiteitleiden.nl These methods allow for the sensitive and selective quantification of short-chain acyl-CoAs from complex biological samples. nih.govnih.gov LC-MS/MS systems, often utilizing a triple quadrupole mass spectrometer, can operate in Multiple Reaction Monitoring (MRM) mode for precise quantification. creative-proteomics.com This approach provides high-resolution separation and is suitable for analyzing a wide array of acyl-CoA metabolites. creative-proteomics.com A common fragmentation pattern observed in MS/MS for all CoA esters involves the cleavage at the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion, resulting in a characteristic daughter ion, which aids in their identification and quantification. nih.gov
Several LC-MS/MS methods have been developed for the simultaneous measurement of multiple acyl-CoAs and intermediates in CoA biosynthesis. nih.govnih.gov These methods are crucial for understanding the broader metabolic context in which (S)-3-Hydroxyisobutyryl-CoA functions. For instance, a method using a zwitterionic HILIC column has been developed to cover free CoA and short- to long-chain acyl-CoA species in a single analytical run. universiteitleiden.nl
| Parameter | Description | Common Implementation | Reference |
|---|---|---|---|
| Chromatography | Separation of acyl-CoAs prior to mass analysis. | Reversed-Phase Liquid Chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC). | universiteitleiden.nl |
| Ionization | Process of creating ions for MS analysis. | Electrospray Ionization (ESI) in positive mode. | nih.gov |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Triple Quadrupole (QqQ) or High-Resolution Orbitrap. | creative-proteomics.comnih.gov |
| Detection Mode | Method of quantifying selected ions. | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). | creative-proteomics.comnih.gov |
For the most accurate and precise quantification of (S)-3-Hydroxyisobutyryl-CoA, stable isotope dilution (SID) mass spectrometry is the gold standard. ptb.de This technique involves "spiking" a sample with a known quantity of an isotopically labeled version of the analyte (e.g., ¹³C-labeled (S)-3-Hydroxyisobutyryl-CoA). ptb.denih.gov The labeled internal standard behaves almost identically to the endogenous analyte during sample extraction, chromatographic separation, and ionization. ptb.de By measuring the ratio of the natural isotope to the heavy isotope, precise absolute quantification can be achieved, compensating for analyte losses during sample preparation and variations in instrument response. nih.govptb.de While the synthesis of relevant heavy isotope standards can be challenging, stable isotope labeling by essential nutrients in cell culture (SILEC) has been developed to produce labeled standards for a range of acyl-CoAs. nih.gov
The accurate measurement of acyl-CoAs like (S)-3-Hydroxyisobutyryl-CoA is complicated by several factors. Acyl-CoAs are unstable in aqueous solutions and susceptible to hydrolysis, especially under basic conditions. acs.orgnih.gov They can also be degraded by freeze-thaw cycles. creative-proteomics.com Therefore, rapid quenching of metabolism and immediate processing of samples are critical. mdpi.com
Sample preparation typically involves protein precipitation using agents like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA), followed by solid-phase extraction (SPE) to purify the acyl-CoAs. nih.govmdpi.com However, some methods aim to simplify this process by avoiding SPE, which can improve the recovery of certain CoA species. nih.govmdpi.com The choice of extraction solvent is also crucial; one study found that an extraction with 2.5% SSA resulted in higher recovery for many CoA intermediates compared to 10% TCA. mdpi.com
Matrix effects present another significant challenge, where components in the biological sample (e.g., salts, proteins, other metabolites) co-elute with the analytes and interfere with ionization, leading to signal suppression or enhancement. creative-proteomics.com Robust sample purification techniques and appropriate chromatographic separation are necessary to minimize these effects and ensure accurate quantification. nih.govcreative-proteomics.com
Isotopic Tracing Techniques for Flux Analysis
Isotopic tracing is a powerful technique used to track the movement of atoms from a labeled substrate (e.g., ¹³C-valine) through a metabolic network. uu.nl This provides a dynamic understanding of cellular metabolism and allows for the calculation of metabolic flux—the rate of turnover of molecules through a pathway. uu.nlbiorxiv.org By introducing a stable isotope-labeled precursor like ¹³C-valine into a biological system, researchers can follow the label as it is incorporated into downstream metabolites, including (S)-3-Hydroxyisobutyryl-CoA and succinyl-CoA. biorxiv.orgnih.gov
The mass isotopologue distribution (the relative abundance of different isotopically labeled forms of a metabolite) is measured using mass spectrometry. mdpi.com This data, combined with extracellular flux measurements, is used in ¹³C-metabolic flux analysis (¹³C-MFA) to provide a detailed quantitative map of cellular metabolism. asm.org Such analyses have been instrumental in understanding how valine catabolism contributes to the tricarboxylic acid (TCA) cycle and other central metabolic pathways in various conditions, such as in prostate cancer cells where valine breakdown fuels the succinate (B1194679) pool. biorxiv.orgnih.gov This approach helps to elucidate how the flux through the valine degradation pathway, and specifically the processing of (S)-3-Hydroxyisobutyryl-CoA, is regulated and altered in disease states. biorxiv.orgresearchgate.net
Enzymatic Activity Assays for Reaction Characterization
Characterizing the enzymes that metabolize (S)-3-Hydroxyisobutyryl-CoA is fundamental to understanding its biological role. The primary enzyme responsible for its hydrolysis is 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). genecards.org The activity of HIBCH can be measured using spectrophotometric enzymatic assays. nih.gov
One common method is a coupled enzyme assay. nih.gov In this system, methacrylyl-CoA is used as a substrate for crotonase, which converts it to (S)-3-Hydroxyisobutyryl-CoA. nih.govsci-hub.se The produced (S)-3-Hydroxyisobutyryl-CoA is then immediately hydrolyzed by HIBCH, releasing free Coenzyme A (CoA-SH). sci-hub.se This free CoA-SH reacts with a chromogen like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the resulting color change is measured spectrophotometrically at 412 nm. sci-hub.se Alternatively, HIBCH activity can be determined directly using the physiological substrate (S)-3-hydroxyisobutyryl-CoA and monitoring the reaction. nih.gov These assays are critical for determining enzyme kinetics (e.g., Kₘ and turnover rate) and for assessing the impact of genetic mutations on enzyme function in diseases like HIBCH deficiency. sci-hub.senih.gov
| Component | Function/Description | Example Concentration/Value | Reference |
|---|---|---|---|
| Substrate | The molecule acted upon by the enzyme. | Methacrylyl-CoA (with crotonase) or (S)-3-Hydroxyisobutyryl-CoA. | nih.govnih.gov |
| Buffer | Maintains a stable pH for the reaction. | 50 mM potassium phosphate, pH 7.5-8.0. | nih.govsci-hub.se |
| Detection Reagent | Reacts with a product to create a measurable signal. | DTNB (for CoA-SH detection). | sci-hub.se |
| Detection Method | Instrument used to measure the reaction. | Spectrophotometer at 412 nm. | sci-hub.se |
| Enzyme Source | Biological material containing the enzyme. | Cell lysates (e.g., from lymphoblastoid cells or HEK293 cells) or purified recombinant enzyme. | nih.gov |
Heterologous Expression Systems for Recombinant Enzyme Production
To obtain sufficient quantities of pure, active enzymes for detailed biochemical and structural characterization, heterologous expression systems are widely used. nih.gov These systems involve introducing the gene encoding the enzyme of interest, such as HIBCH, into a host organism that can produce the protein in large amounts. nih.govgoogle.com
Commonly used host organisms include the bacterium Escherichia coli and eukaryotic cells like yeast (Saccharomyces cerevisiae) or human cell lines (e.g., HEK293). nih.govgoogle.comnih.gov For instance, the human HIBCH gene has been expressed in E. coli for production of the recombinant enzyme. nih.gov Similarly, transfection studies using HIBCH expression vectors in HEK293 cells have been employed to study the effects of mutations found in patients with HIBCH deficiency. nih.govnih.gov These recombinant systems are invaluable for producing the enzymes of the valine catabolic pathway, allowing for purification and subsequent use in enzymatic activity assays, structural studies, and for generating standards for analytical methods. nih.govnih.gov
| Target Enzyme | Host Organism | Purpose of Expression | Reference |
|---|---|---|---|
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | HEK293 cells | Characterize patient mutations and residual enzyme activity. | nih.gov |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) | E. coli | Produce recombinant enzyme to study substrate specificity. | nih.gov |
| 3-Hydroxyisobutyrate (B1249102) Dehydrogenase (HDH) | E. coli | Purify and characterize the plant-based enzyme. | oup.com |
| Acetohydroxyacid Synthase (AHAS) | E. coli | Express mutated, feedback-resistant enzyme for L-valine production. | nih.govresearchgate.net |
In Vitro and In Silico Approaches for Mechanistic Elucidation
The mechanistic understanding of (S)-3-Hydroxyisobutyryl-Coenzyme A's role in metabolism has been significantly advanced through a combination of in vitro and in silico methodologies. These approaches allow for the detailed investigation of enzymatic reactions and molecular interactions in controlled environments, providing insights that are often difficult to obtain from studies in living organisms alone.
In vitro studies, meaning "in glass," involve the recreation of biological processes outside of a living organism. This typically includes the use of purified enzymes and substrates in an experimental setting to study reaction kinetics and mechanisms. A primary focus of in vitro research on (S)-3-Hydroxyisobutyryl-CoA has been the characterization of enzymes for which it is a substrate, most notably 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). Enzymatic assays are commonly employed to determine key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). For instance, spectrophotometric assays that detect the release of Coenzyme A (CoA) have been utilized to measure HIBCH activity in mitochondrial lysates. Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of (S)-3-Hydroxyisobutyryl-CoA and its metabolic products in biological samples.
In silico approaches, which involve computer-based modeling and simulation, complement in vitro experiments by providing a theoretical framework to interpret experimental data and to generate new hypotheses. Molecular modeling has been used to predict the three-dimensional structures of enzymes like HIBCH and acyl-CoA mutases. biorxiv.orgresearchgate.net These models are crucial for understanding how (S)-3-Hydroxyisobutyryl-CoA binds to the active site of these enzymes. For instance, homology modeling has been used to build a three-dimensional structure of human methylmalonyl-CoA mutase, providing insights into how mutations can affect its function. nih.gov
Molecular dynamics (MD) simulations have been employed to study the dynamic behavior of these enzymes and their complexes with substrates like (S)-3-Hydroxyisobutyryl-CoA. bath.ac.ukimiamn.org.ua These simulations can reveal conformational changes that occur during the catalytic cycle. Furthermore, in silico tools are extensively used to predict the potential impact of genetic mutations on enzyme function. nih.govmdpi.com For example, various computational programs can analyze how a specific amino acid change in the HIBCH protein might affect its stability or substrate binding, which can then be correlated with clinical observations in individuals with HIBCH deficiency. nih.govmdpi.comnih.gov
Detailed Research Findings
Research has provided specific kinetic data for enzymes that metabolize (S)-3-Hydroxyisobutyryl-CoA and related compounds. The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) from rat liver exhibits a high affinity and rapid turnover rate for (S)-3-Hydroxyisobutyryl-CoA, with a K_m value of 6 µM and a turnover rate of 270 s⁻¹. nih.gov This high efficiency underscores the physiological importance of rapidly hydrolyzing this intermediate. nih.gov
Another key enzyme is 2-hydroxyisobutyryl-CoA mutase (HCM), which catalyzes the isomerization of 2-hydroxyisobutyryl-CoA to (S)-3-hydroxybutyryl-CoA. nih.gov While not directly acting on (S)-3-Hydroxyisobutyryl-CoA, its substrate specificity studies are relevant. The HCM from Aquincola tertiaricarbonis shows a high specificity for (S)-3-hydroxybutyryl-CoA, with a K_m of 128 µM and a k_cat of 12 min⁻¹. uniprot.org
The following tables summarize key kinetic parameters and findings from in vitro and in silico studies.
Table 1: Kinetic Parameters of Enzymes Acting on (S)-3-Hydroxyisobutyryl-CoA and Related Substrates
| Enzyme | Organism/Source | Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹ or min⁻¹) | Optimal pH | Reference |
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Rat Liver | (S)-3-Hydroxyisobutyryl-CoA | 6 | 443 | 270 s⁻¹ | ~8.0 | nih.govuniprot.org |
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Rat Liver | 3-Hydroxypropionyl-CoA | 25 | 250 | - | 6.0 | nih.govuniprot.org |
| 3-Hydroxyisobutyryl-CoA Hydrolase 1 (CHY1) | Arabidopsis thaliana | 3-Hydroxyisobutyryl-CoA | 3.7 | 24.2 | - | 7-9 | uniprot.org |
| 2-Hydroxyisobutanoyl-CoA Mutase (HcmA/B) | Aquincola tertiaricarbonis | (S)-3-Hydroxybutyryl-CoA | 128 | 0.140 | 12 min⁻¹ | 6.6 | uniprot.orguniprot.org |
| 2-Hydroxyisobutanoyl-CoA Mutase (HcmA/B) | Aquincola tertiaricarbonis | 2-Hydroxyisobutyryl-CoA | 104 | 0.036 | 3.0 min⁻¹ | 6.6 | uniprot.orguniprot.org |
Table 2: Summary of In Silico Studies on HIBCH and Related Enzymes
| Study Type | Enzyme | Focus of Study | Key Findings | Reference |
| Homology Modeling | Human Methylmalonyl-CoA Mutase | Structural basis for mutations causing methylmalonic aciduria. | Mapped known mutations onto a 3D model, revealing how they might disrupt cofactor binding or protein folding. | nih.gov |
| In Silico Analysis | Human HIBCH | Prediction of pathogenicity of novel mutations. | Computational tools predicted that identified mutations were likely disease-causing, which was then confirmed by functional assays. | nih.govmdpi.comfrontiersin.org |
| Molecular Dynamics Simulation | Human HIBCH | Interaction with quercetin (B1663063). | Provided insights into the binding mode and stability of quercetin within the enzyme's active site. | imiamn.org.ua |
| Computational Modeling | MMUT and interacting pathways | Identifying metabolic interactions in MMUT deficiency. | Predicted and validated an interaction between MMUT and HIBCH in a secondary propionyl-CoA oxidation pathway. | biorxiv.orgethz.ch |
Biotechnological Applications and Metabolic Engineering Strategies
Rational Design of Microorganisms for Enhanced Production of Value-Added Chemicals
The rational design of microorganisms involves the deliberate modification of metabolic pathways to channel intermediates towards the synthesis of desired products. (S)-3-Hydroxyisobutyryl-CoA serves as a crucial node in these engineered pathways.
Engineering of (S)-3-Hydroxybutyrate Biosynthesis Pathways
(S)-3-Hydroxybutyrate ((S)-3HB) is a valuable chiral building block for synthesizing fine chemicals like vitamins and antibiotics. scispace.commit.edu A biosynthetic pathway for producing enantiomerically pure (S)-3HB has been successfully established in recombinant Escherichia coli. nih.govd-nb.info This was achieved by introducing a set of key enzymes:
β-ketothiolase (PhaA) from Ralstonia eutropha H16, which condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. scispace.com
(S)-3-hydroxybutyryl-CoA dehydrogenase (Hbd) from Clostridium acetobutylicum, which reduces acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA. scispace.comnih.gov
3-hydroxyisobutyryl-CoA hydrolase (Bch) from Bacillus cereus, which hydrolyzes the CoA thioester to yield the final product, (S)-3HB. scispace.commit.edu
This engineered pathway demonstrates the direct synthesis of (S)-3HB, avoiding the limitations of producing it from poly-(R)-3-hydroxybutyrate (PHB) polymers, which exclusively contain the (R)-enantiomer. scispace.com Fed-batch cultivation of these engineered E. coli strains has yielded significant titers of (S)-3HB. nih.gov
| Enzyme | Gene | Source Organism | Function in Pathway |
| β-ketothiolase | phaA | Ralstonia eutropha | Condensation of 2x acetyl-CoA to acetoacetyl-CoA |
| (S)-3-hydroxybutyryl-CoA dehydrogenase | hbd | Clostridium acetobutylicum | Reduction of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA |
| 3-hydroxyisobutyryl-CoA hydrolase | bch | Bacillus cereus | Hydrolysis of (S)-3-hydroxybutyryl-CoA to (S)-3-hydroxybutyrate |
Manipulation of Valine Catabolism for Desired Metabolic Outcomes
The native pathway for valine degradation is a rich source of intermediates, including (S)-3-hydroxyisobutyryl-CoA, that can be redirected for biotechnological purposes. In the natural pathway, methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA, which is then hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to 3-hydroxyisobutyrate (B1249102). frontiersin.org This intermediate is further oxidized to enter central metabolism. frontiersin.org
Metabolic engineering strategies focus on manipulating this pathway. For instance, inhibiting HIBCH can lead to an accumulation of its substrate, which can then be channeled towards other products. nih.gov This approach is being explored in various contexts, from producing biofuels to developing therapeutics. frontiersin.orgnih.gov The suppression of HIBCH has been shown to reduce intracellular succinate (B1194679) levels and impair cellular respiration, highlighting its critical role in linking amino acid catabolism with central energy metabolism. nih.gov This manipulation of the valine catabolic pathway underscores the potential to control metabolic flux for producing specific, high-value compounds. nih.govuib.no
Directed Evolution and Enzyme Engineering for Modified Specificities
Directed evolution and rational enzyme design are powerful tools for creating novel biocatalysts with desired properties. These techniques have been applied to enzymes related to (S)-3-hydroxyisobutyryl-CoA metabolism to expand the range of producible molecules.
Creation of Novel Malonyl-Coenzyme A Hydrolase Activity from HIBCH
3-Hydroxyisobutyryl-CoA hydrolase (HIBCH) has been a target for protein engineering to generate novel enzymatic activities. Researchers have successfully engineered HIBCH to function as a malonyl-CoA hydrolase. researchgate.net This was achieved by mutating specific residues in the enzyme's active site and substrate-binding pocket. researchgate.net For example, in Saccharomyces cerevisiae, the native mitochondrial HIBCH gene, EHD3, was mutated to create an enzyme with malonyl-CoA hydrolase activity, enabling the production of malonate, a valuable platform chemical. researchgate.net This engineered strain, after further optimization, was able to produce significant titers of malonate in fed-batch fermentation. researchgate.netmdpi.com
| Original Enzyme | Engineered Activity | Key Application | Reference |
| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Malonyl-CoA Hydrolase | Production of malonate | researchgate.net |
Engineering Stereoselectivity in Acyl-Coenzyme A Mutases
Acyl-CoA mutases are radical enzymes that catalyze the rearrangement of carbon skeletons. nih.gov A notable example is the 2-hydroxyisobutyryl-CoA mutase (HCM) from Aquincola tertiaricarbonis, which specifically interconverts 2-hydroxyisobutyryl-CoA and (S)-3-hydroxybutyryl-CoA. nih.govresearchgate.net This enzyme is unique in its preference for hydroxylated substrates. nih.gov
Engineering the stereoselectivity of such mutases is a key strategy for producing specific enantiomers of valuable chemicals. frontiersin.org The native HCM from A. tertiaricarbonis is specific for the (S)-enantiomer of 3-hydroxybutyryl-CoA. frontiersin.orgnih.gov The discovery and characterization of these enzymes pave the way for creating biocatalysts with tailored specificities. For instance, by introducing a mutase with specificity for (S)-3-hydroxybutyryl-CoA into a host organism, metabolic flux can be directed towards the synthesis of 2-hydroxyisobutyric acid, a precursor for acrylic glass. researchgate.net This highlights the potential of enzyme engineering to create novel biosynthetic pathways for industrial applications. researchgate.netnih.gov
Strategies for Improving Metabolic Flux Through the (S)-3-Hydroxyisobutyryl-Coenzyme A Node in Biotechnological Systems
To maximize the production of target chemicals, it is essential to optimize the flow of metabolites through key nodes like (S)-3-hydroxyisobutyryl-CoA. Several strategies can be employed to enhance this metabolic flux.
One primary approach is to increase the expression and activity of the enzymes that channel precursors towards (S)-3-hydroxyisobutyryl-CoA and its derivatives. This can be achieved by using strong promoters, optimizing codon usage, and engineering the enzymes for higher catalytic efficiency. mdpi.com
Another critical strategy is the elimination of competing metabolic pathways. mdpi.com By knocking out genes that encode enzymes for side reactions, more of the carbon flux can be directed towards the desired product. For example, in the production of (S)-3HB, deleting pathways that consume the precursor acetyl-CoA for other purposes can significantly improve the final yield.
Furthermore, optimizing fermentation conditions is crucial. Parameters such as temperature, pH, and the feeding rate of substrates like glucose or valine must be carefully controlled to maintain optimal enzyme activity and cell health. For example, in engineered E. coli producing (S)-3HB, fed-batch strategies with controlled glucose feeding have been shown to dramatically increase the product titer. nih.gov
| Strategy | Description | Example |
| Enzyme Overexpression | Increasing the cellular concentration of key pathway enzymes. | Using strong promoters to drive the expression of phaA, hbd, and bch for (S)-3HB production. |
| Deletion of Competing Pathways | Removing metabolic pathways that divert precursors away from the target product. | Knocking out genes for acetate (B1210297) production to increase the acetyl-CoA pool for (S)-3HB synthesis. |
| Fermentation Optimization | Controlling environmental conditions to maximize productivity. | Implementing a fed-batch glucose feeding strategy in E. coli fermentations. nih.gov |
| Cofactor Regeneration | Ensuring a sufficient supply of necessary cofactors like NADH or NADPH. | Engineering central metabolism to enhance the regeneration of NADPH for reductive steps. |
Emerging Research Frontiers in S 3 Hydroxyisobutyryl Coenzyme a Research
Integrated Omics Approaches for Comprehensive Metabolic Network Analysis
The integration of multiple high-throughput "omics" technologies, such as proteomics, metabolomics, and transcriptomics, is providing a systems-level understanding of the metabolic networks where (S)-3-Hydroxyisobutyryl-CoA plays a part. nih.gov This holistic approach allows for the simultaneous analysis of genes, proteins, and metabolites, revealing intricate regulatory mechanisms and metabolic shifts that are not apparent from single-level analyses. nih.govuminho.pt
Recent studies have utilized integrated omics to explore the consequences of altered (S)-3-Hydroxyisobutyryl-CoA metabolism. For instance, in certain cancers like prostate cancer, the upregulation of enzymes in the valine catabolic pathway, including 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), has been linked to metabolic reprogramming. nih.gov An integrated analysis combining next-generation sequencing, metabolomics, and quantitative single-cell imaging has demonstrated that inhibiting HIBCH leads to reduced proliferation of malignant prostate cells, a decrease in intracellular succinate (B1194679), and impaired cellular respiration. nih.gov
Furthermore, multi-omics analyses in studies of metabolic syndrome and other metabolic disorders have consistently identified the valine, leucine (B10760876), and isoleucine degradation pathway as significantly perturbed. nih.govplos.org By correlating changes in protein expression with metabolite levels, researchers can build comprehensive models of metabolic dysregulation. plos.org For example, an integrated analysis of proteomics and metabolomics in rat liver tissue identified 16 significantly perturbed pathways in metabolic syndrome, including the biosynthesis and degradation of branched-chain amino acids. plos.org These studies underscore the power of omics integration to pinpoint key nodes in metabolic networks, such as the reactions involving (S)-3-Hydroxyisobutyryl-CoA, and to understand their broader physiological impact. nih.govfrontiersin.org
Table 1: Example of Integrated Omics Findings Related to the Valine Catabolism Pathway
| Condition/Model | Omics Data Integrated | Key Finding Related to Valine/(S)-3-HlB-CoA Pathway | Reference |
|---|---|---|---|
| Prostate Cancer | Next-generation sequencing, metabolomics, high-content imaging | Inhibition of HIBCH selectively reduces malignant cell proliferation and impairs cellular respiration. | nih.gov |
| Metabolic Syndrome (Rat Model) | Proteomics, Metabolomics | Valine, leucine, and isoleucine biosynthesis and degradation pathways are significantly perturbed. | plos.org |
| Informal Welders Exposure | Proteomics, Metabolomics | Multi-omics analysis revealed disturbed valine, leucine, and isoleucine degradation pathways. | nih.gov |
| Tomato Glandular Trichomes | Transcriptomics, Metabolomics | Genes for branched-chain amino acid degradation, including 3-hydroxyisobutyryl-CoA hydrolase, are overexpressed. | oup.com |
High-Throughput Functional Characterization of Novel Hydroxyacyl-Coenzyme A Enzymes
The discovery and characterization of novel enzymes are fundamental to expanding our knowledge of metabolic pathways. harvard.edu High-throughput screening (HTS) techniques are accelerating this process, enabling the rapid functional assessment of large numbers of potential enzymes. dovepress.com These methods can be broadly categorized into biochemical assays, which measure enzyme activity in vitro, and cell-based assays, which assess function within a cellular context. dovepress.com
For hydroxyacyl-CoA enzymes, HTS platforms can be designed to detect the consumption of substrates or the formation of products. For example, assays can be developed to monitor the release of Coenzyme A (CoA-SH) from (S)-3-Hydroxyisobutyryl-CoA using colorimetric reagents. sci-hub.se Such assays can be adapted to microplate formats for screening large compound libraries or potential enzyme variants. lsu.edunih.gov Cell-based HTS approaches can also be employed, using engineered yeast or bacterial strains where the activity of a novel hydroxyacyl-CoA enzyme is linked to a selectable or screenable phenotype, such as growth or fluorescence. frontiersin.org
Recent research has led to the characterization of several novel acyl-CoA enzymes, expanding the known enzymatic universe. nih.govnih.gov While not all are specific to (S)-3-Hydroxyisobutyryl-CoA, the methodologies used are directly applicable. For instance, researchers have identified and characterized novel acyl-CoA dehydrogenases from bacteria involved in steroid degradation, which possess unique structures with two fused acyl-CoA dehydrogenase domains. nih.govnih.gov Similarly, novel long-chain acyl-CoA thioesterases have been purified and characterized from yeast. capes.gov.br The application of these advanced characterization techniques, including detailed kinetic analysis and structural biology, to enzymes predicted to metabolize (S)-3-Hydroxyisobutyryl-CoA will be crucial for fully delineating the valine catabolic pathway and identifying potential new enzymatic activities. nih.govresearchgate.netnih.gov
Table 2: Methodologies for High-Throughput Enzyme Characterization
| Methodology | Principle | Application to Hydroxyacyl-CoA Enzymes | Reference |
|---|---|---|---|
| Biochemical HTS Assays | In vitro measurement of enzyme activity using miniaturized formats (e.g., microplates). Often relies on absorbance or fluorescence detection. | Quantifying the hydrolysis of (S)-3-Hydroxyisobutyryl-CoA by detecting the release of Coenzyme A with a chromogen like DTNB. | sci-hub.selsu.edu |
| Cell-Based HTS Assays | Utilizes engineered cells where enzyme activity is coupled to a measurable output like cell survival, growth, or a reporter gene (e.g., fluorescence). | Screening for novel HIBCH-like enzymes by their ability to detoxify a substrate or rescue a growth defect in a specially designed yeast or E. coli strain. | dovepress.comfrontiersin.org |
| Functional Genomics | Screening cDNA libraries in a host system to identify clones that confer a specific enzymatic activity. | Identifying new genes encoding for enzymes that can process (S)-3-Hydroxyisobutyryl-CoA or related molecules. | dovepress.com |
| Growth-Decoupled Bioconversion Platform | Rapid screening of enzyme variants in 96-well microtiter plates using resting cells, separating cell growth from the bioconversion process. | High-throughput testing of engineered 2-hydroxyacyl-CoA synthase homologs for desired activities. | osti.gov |
Rational Design of Inhibitors and Activators for Metabolic Pathway Modulation
The targeted modulation of metabolic pathways through the rational design of small molecule inhibitors and activators is a significant frontier in chemical biology and drug discovery. liverpool.ac.uk For the (S)-3-Hydroxyisobutyryl-CoA pathway, the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) represents a key regulatory node and a potential therapeutic target. nih.govebi.ac.uk Structure-based drug design, which utilizes the three-dimensional structure of a target enzyme, is a powerful approach to create potent and selective modulators. pnas.org
By understanding the architecture of the enzyme's active site or allosteric sites, chemists can design molecules that fit precisely and interfere with or enhance the enzyme's function. pnas.orgresearchgate.net For example, the crystal structure of human HIBCH has been solved, revealing a binding pocket that can accommodate inhibitors. researchgate.netembopress.org Research has shown that the flavonoid quercetin (B1663063) can bind to HIBCH. embopress.org Furthermore, a differential chemical proteomics approach identified HIBCH as a potential off-target for the drug tolcapone, highlighting the ability of certain small molecules to interact with this enzyme. acs.org
The principles of rational design are being successfully applied to other enzymes within branched-chain amino acid metabolism. For instance, structure-based design was used to develop a potent allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), an enzyme that regulates the breakdown of all three branched-chain amino acids. pnas.org This demonstrates the feasibility of creating specific modulators for enzymes in these pathways. Applying similar rational design strategies to HIBCH could yield selective inhibitors to probe the function of the valine catabolic pathway or to therapeutically target diseases where its dysregulation is implicated. nih.gov
Table 3: Examples of Modulators Targeting Enzymes in or related to BCAA Metabolism
| Compound | Target Enzyme | Design Strategy / Identification Method | Effect | Reference |
|---|---|---|---|---|
| Quercetin | 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Identified as a natural product inhibitor. | Inhibition of HIBCH activity. | embopress.org |
| Tolcapone | 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | Identified as an off-target via differential competition capture compound mass spectrometry. | Binds to HIBCH. | acs.org |
| (S)-α-chloro-phenylpropionic acid [(S)-CPP] | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Structure-based rational design. | Allosteric inhibitor, leads to activation of the BCKDC complex and reduction of plasma BCAAs. | pnas.org |
Computational Modeling and Simulation of (S)-3-Hydroxyisobutyryl-Coenzyme A Metabolism
Computational modeling has become an indispensable tool for understanding the complexity and dynamics of metabolic networks. ethz.ch Techniques like Flux Balance Analysis (FBA) and kinetic modeling allow researchers to simulate the flow of metabolites through pathways and predict how the system will respond to various perturbations, such as genetic mutations or changes in nutrient availability. nih.gov
FBA is a mathematical method that analyzes metabolite flow in a genome-scale metabolic network under steady-state conditions. nih.gov It can be used to predict optimal growth rates or the production of specific metabolites. nih.gov In the context of (S)-3-Hydroxyisobutyryl-CoA, FBA can be used to simulate the entire valine catabolic pathway and its interaction with central carbon metabolism. psu.eduscispace.com For example, computational modeling of methylmalonic aciduria, a related metabolic disorder, predicted that the HIBCH reaction plays a role in compensating for the primary enzyme defect by diverting metabolic flux through an alternative pathway. ethz.chbiorxiv.orgbiorxiv.org
Kinetic modeling offers a more dynamic view by incorporating enzyme kinetics, providing insights into how metabolite concentrations change over time. escholarship.org Dynamic FBA (dFBA) combines aspects of kinetic modeling and FBA to analyze metabolic shifts during different growth phases or in response to environmental changes. plos.org These models can predict bottlenecks in a pathway, identify key regulatory enzymes, and simulate the effects of enzyme inhibition or activation. nih.gov By integrating experimental data, such as that from omics studies, these computational models can be refined to more accurately reflect in vivo metabolism, providing a powerful platform for generating and testing new hypotheses about the role of (S)-3-Hydroxyisobutyryl-CoA in cellular physiology. plos.org
Table 4: Computational Modeling Approaches in Metabolic Research
| Modeling Approach | Description | Application to (S)-3-HlB-CoA/Valine Metabolism | Reference |
|---|---|---|---|
| Flux Balance Analysis (FBA) | A genome-scale mathematical approach to analyze metabolite flow through a network at a steady state, often used to predict growth or product formation. | Simulating the impact of HIBCH deficiency on cellular metabolism; predicting metabolic flexibility in response to different amino acid supplementations. | nih.govpsu.edu |
| Constraint-Based Modeling | A framework that uses known constraints (e.g., stoichiometry, thermodynamics) to define the possible functional states of a metabolic network. | Identified HIBCH as an interacting reaction that potentiates growth effects in a model of MMUT deficiency. | ethz.chbiorxiv.org |
| Kinetic Modeling | A dynamic model that uses differential equations based on enzyme rate laws to describe how metabolite concentrations change over time. | Simulating the transient behavior of the valine catabolism pathway and the accumulation of intermediates like (S)-3-Hydroxyisobutyryl-CoA. | escholarship.org |
| Dynamic Flux Balance Analysis (dFBA) | Integrates kinetic models with FBA to profile pseudo-steady-state fluxes over time, capturing metabolic shifts during dynamic culture conditions. | Modeling how the valine degradation pathway adapts to changing nutrient availability during different cell growth phases. | plos.org |
Q & A
Q. What is the metabolic role of (S)-3-Hydroxyisobutyryl-CoA in valine degradation, and how can its activity be experimentally monitored?
(S)-3-Hydroxyisobutyryl-CoA is a key intermediate in the valine catabolic pathway, where it is hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to form (S)-3-hydroxyisobutyrate . To monitor its activity, researchers can use LC-MS/MS with isotope-labeled internal standards to quantify the compound in cellular extracts. Additionally, enzymatic assays measuring HIBCH activity in mitochondrial lysates (using spectrophotometric detection of CoA release) provide functional insights .
Q. What methodologies are recommended for detecting and quantifying (S)-3-Hydroxyisobutyryl-CoA in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Predicted LC-MS/MS spectra for (S)-3-Hydroxyisobutyryl-CoA (positive and negative ion modes) can guide method optimization, including collision energy and ion source parameters . Subcellular fractionation (e.g., isolating mitochondria) combined with internal standard calibration improves accuracy in tissue-specific studies .
Q. How do deficiencies in HIBCH impact metabolic homeostasis, and what experimental models are used to study this?
HIBCH deficiency disrupts valine catabolism, leading to toxic accumulation of (S)-3-Hydroxyisobutyryl-CoA, which correlates with neurological regression, Leigh-like syndrome, and ketoacidosis in patients . In vitro models (e.g., CRISPR-edited HIBCH-knockout cell lines) and in vivo murine models are used to study metabolic flux alterations via stable isotope tracing (e.g., C-valine) and mitochondrial functional assays (e.g., respirometry) .
Advanced Research Questions
Q. How can researchers distinguish (S)-3-Hydroxyisobutyryl-CoA from its isomer 3-hydroxybutyryl-CoA in complex biological matrices?
Isomeric differentiation requires high-resolution LC-MS/MS with optimized chromatographic separation (e.g., hydrophilic interaction liquid chromatography, HILIC) and isomer-specific fragmentation patterns. For example, the m/z 853.1520 precursor ion (common to both isomers) can be resolved using distinct retention times and MS/MS spectra . Nuclear magnetic resonance (NMR) with C-labeled substrates may further validate structural assignments .
Q. What kinetic parameters should be considered when studying HIBCH enzyme activity in vitro?
Key parameters include:
- for (S)-3-Hydroxyisobutyryl-CoA (reported in mitochondrial lysates).
- pH dependence (optimal activity at pH 7.5–8.0).
- Inhibition by substrate analogs (e.g., methylacrylyl-CoA). Assays should use purified recombinant HIBCH and monitor CoA release via Ellman’s reagent (DTNB) at 412 nm. Pre-steady-state kinetics with stopped-flow techniques can elucidate catalytic mechanisms .
Q. How do novel HIBCH mutations identified in clinical cases affect enzyme structure and function?
Missense mutations (e.g., p.R64C, p.L157P) disrupt substrate binding or catalytic residues. Molecular dynamics simulations and X-ray crystallography of mutant HIBCH structures reveal steric clashes or altered active-site conformations. Functional validation involves expressing mutants in E. coli or HEK293 cells and measuring residual enzyme activity .
Q. What subcellular localization patterns of (S)-3-Hydroxyisobutyryl-CoA are observed under hypoxic conditions, and how do they influence metabolic regulation?
Hypoxia (1% O) increases mitochondrial (S)-3-Hydroxyisobutyryl-CoA levels in HepG2 cells, as shown by subcellular fractionation and acyl-CoA profiling. This accumulation correlates with impaired β-oxidation and compensatory glycolysis, measurable via extracellular flux analysis (Seahorse) .
Q. How should researchers address contradictions in reported metabolic flux data involving (S)-3-Hydroxyisobutyryl-CoA?
Discrepancies may arise from tissue-specific enzyme expression or analytical variability. Triangulation using multiple methods (e.g., isotopic tracing, enzyme activity assays, and transcriptomics) improves robustness. For example, conflicting in vivo vs. in vitro flux data can be resolved by comparing knockout mouse models with cell-based systems .
Q. What interactions occur between (S)-3-Hydroxyisobutyryl-CoA and other acyl-CoA species in branched-chain amino acid metabolism?
Cross-talk with isobutyryl-CoA and methylmalonyl-CoA occurs in propionate metabolism. Competitive inhibition assays and kinetic metabolomics (e.g., time-resolved LC-MS) reveal regulatory nodes. For instance, elevated (S)-3-Hydroxyisobutyryl-CoA suppresses isobutyryl-CoA dehydrogenase, altering propionyl-CoA pools .
Q. What experimental designs are optimal for studying the compound’s role in mitochondrial vs. cytosolic metabolic pathways?
Use compartment-specific reporters (e.g., GFP-tagged acyl-CoA binding proteins) or genetically encoded sensors . Combine with mitochondrial inhibitors (e.g., rotenone) to isolate cytosolic contributions. For dynamic tracking, live-cell imaging with deuterated valine enables spatiotemporal resolution of metabolic flux .
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